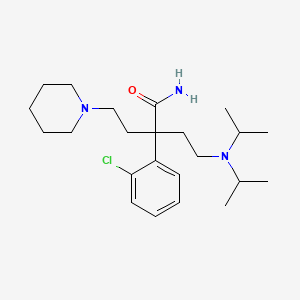
D-Mannuronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
D-Mannuronic Acid: is a uronic acid monosaccharide derived from mannose. It is a key component of alginic acid, a polysaccharide found predominantly in brown algae. This compound is also incorporated into some bacterial capsular polysaccharides . This compound plays a significant role in various biological and industrial processes due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
D-Mannuronic Acid can be synthesized through the oxidation of D-mannose. The process typically involves the use of strong oxidizing agents such as nitric acid or bromine water. The reaction conditions must be carefully controlled to ensure the selective oxidation of the primary alcohol group in mannose to a carboxylic acid group, forming this compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction from brown algae, where it is present as part of alginic acid. The extraction process includes the following steps:
Harvesting and Drying: Brown algae are harvested and dried to reduce moisture content.
Extraction: The dried algae are treated with an alkaline solution to extract alginic acid.
Purification: The alginic acid is then purified through precipitation and filtration processes.
Hydrolysis: The purified alginic acid is hydrolyzed to release this compound and L-Guluronic Acid.
化学反応の分析
Types of Reactions
D-Mannuronic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound into other uronic acids.
Reduction: Reduction reactions can convert this compound back to D-mannose.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, bromine water.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Produces other uronic acids.
Reduction: Produces D-mannose.
Substitution: Produces esters or ethers of this compound.
科学的研究の応用
Chemistry
In chemistry, D-Mannuronic Acid is used as a building block for the synthesis of various complex molecules. Its unique structure allows for the formation of diverse chemical derivatives.
Biology
This compound is a component of bacterial capsular polysaccharides, which play a crucial role in bacterial virulence and immune evasion. It is also involved in the formation of biofilms.
Medicine
In medicine, this compound derivatives are explored for their potential anti-inflammatory and immunomodulatory properties. They are also studied for their role in drug delivery systems due to their biocompatibility and biodegradability.
Industry
Industrially, this compound is used in the production of alginates, which are employed as thickeners, stabilizers, and gelling agents in the food and pharmaceutical industries .
作用機序
The mechanism by which D-Mannuronic Acid exerts its effects involves its interaction with specific molecular targets and pathways. In bacterial systems, it contributes to the structural integrity of the capsular polysaccharides, aiding in immune evasion. In drug delivery, its biocompatible nature allows it to form hydrogels that can encapsulate and release therapeutic agents in a controlled manner.
類似化合物との比較
Similar Compounds
L-Guluronic Acid: Another component of alginic acid, differing in the configuration of the hydroxyl groups.
Glucuronic Acid: A similar uronic acid derived from glucose.
Galacturonic Acid: Derived from galactose, commonly found in pectin.
Uniqueness
D-Mannuronic Acid is unique due to its specific configuration and its role in the structure of alginic acid. Unlike glucuronic and galacturonic acids, which are more commonly found in terrestrial plants, this compound is predominantly found in marine algae, giving it distinct properties and applications .
特性
CAS番号 |
6906-37-2 |
|---|---|
分子式 |
C6H10O7 |
分子量 |
194.14 g/mol |
IUPAC名 |
(2S,3S,4S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4-,6?/m0/s1 |
InChIキー |
AEMOLEFTQBMNLQ-VANFPWTGSA-N |
異性体SMILES |
[C@@H]1([C@@H]([C@H](OC([C@H]1O)O)C(=O)O)O)O |
SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
正規SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
eta-D-mannuronic acid M2000 mannuronic acid mannuronic acid mannuronic acid, (beta-D)-isomer mannuronic acid, (D)-isomer mannuronic acid, (L)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



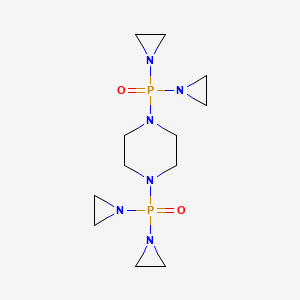
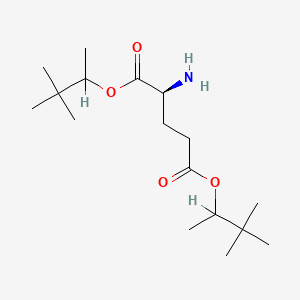


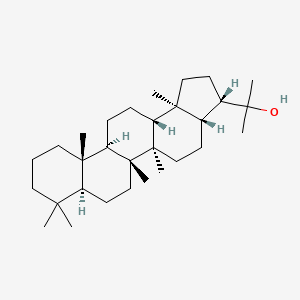


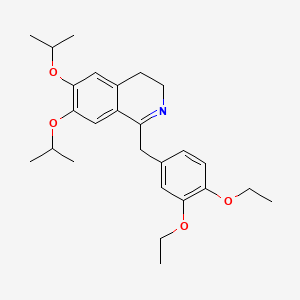

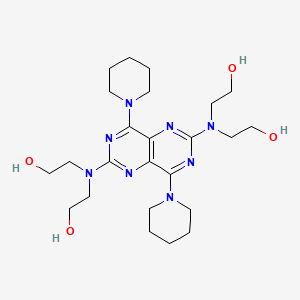
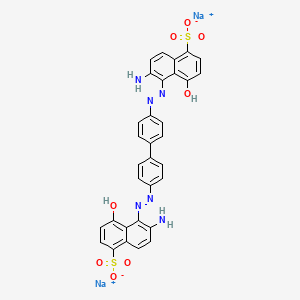

![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-methyl-2-oxohexanamide](/img/structure/B1670761.png)
